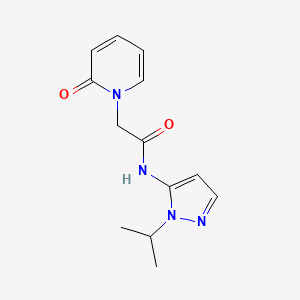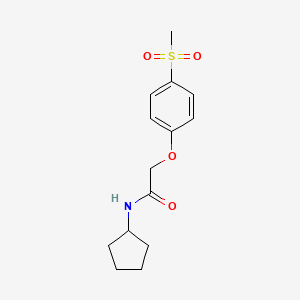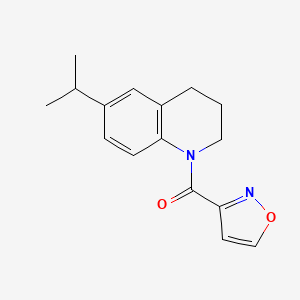![molecular formula C11H18F3NO4 B7528425 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is not yet fully understood. However, it is believed to act as a carbamate insecticide and acaricide, inhibiting the activity of acetylcholinesterase in insects and mites. 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has also been shown to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase in insects and mites, leading to paralysis and death. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is relatively inexpensive compared to other reagents used in scientific research. However, one of the major limitations of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in scientific research. One potential application is in the development of new insecticides and acaricides for use in agriculture. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has potential applications in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Finally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate may have potential applications in the development of new pharmaceuticals for the treatment of various diseases.
Synthesis Methods
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate can be synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with sodium hydride, followed by the reaction of the resulting product with carbon dioxide and propylene oxide. The final step involves the reaction of the intermediate product with isocyanate, resulting in the formation of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate.
Scientific Research Applications
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including carbamates and ureas. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c12-11(13,14)8-19-10(16)15-4-2-5-17-7-9-3-1-6-18-9/h9H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODNXCYMDVSORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

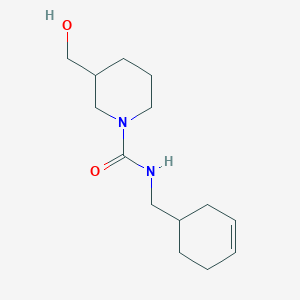
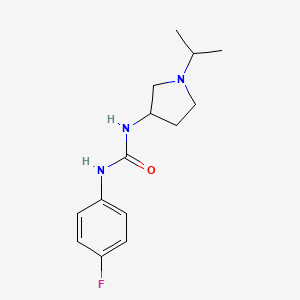
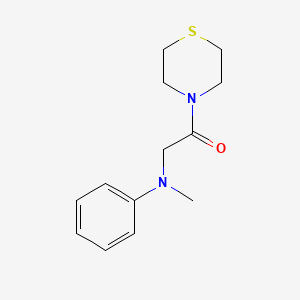
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
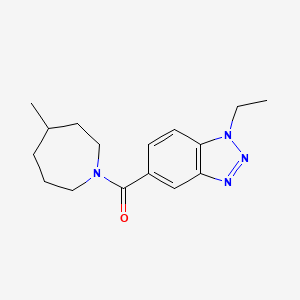

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)
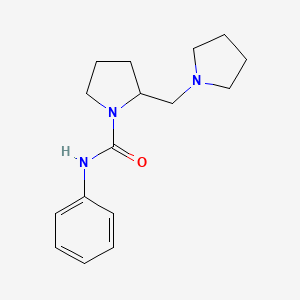

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)
